
Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-tyrosine methyl ester hydrochloride, commonly referred to as N-Me-Tyr-Ome HCl, is a compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-Tyr-Ome HCl typically involves the reaction of methanol with BOC-N-Methyl-L-tyrosine (BOC-N-Me-Tyr-OH) in the presence of thionyl chloride. The reaction is carried out under heating conditions to facilitate the formation of the desired product . This method is one of the several synthetic routes available for producing N-Me-Tyr-Ome HCl .
Industrial Production Methods
In industrial settings, the production of N-Me-Tyr-Ome HCl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Me-Tyr-Ome HCl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert N-Me-Tyr-Ome HCl into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving N-Me-Tyr-Ome HCl include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of N-Me-Tyr-Ome HCl depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-Me-Tyr-Ome HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and protein synthesis.
Medicine: N-Me-Tyr-Ome HCl is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-Me-Tyr-Ome HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in metabolic processes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
N-Me-Tyr-Ome HCl can be compared with other similar compounds, such as:
Tyrosine methyl ester hydrochloride: This compound is also a derivative of tyrosine and shares similar properties with N-Me-Tyr-Ome HCl.
BOC-L-Tyrosine: Another tyrosine derivative used in peptide synthesis.
The uniqueness of N-Me-Tyr-Ome HCl lies in its specific structure and the presence of the N-methyl group, which imparts distinct chemical and biological properties .
Conclusion
N-Methyl-L-tyrosine methyl ester hydrochloride is a compound of significant interest due to its unique properties and wide range of applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVQUKFXIDBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
![7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12319089.png)
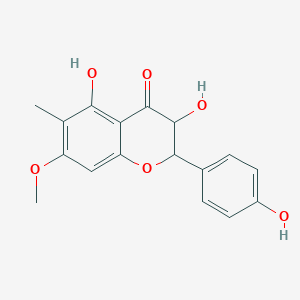
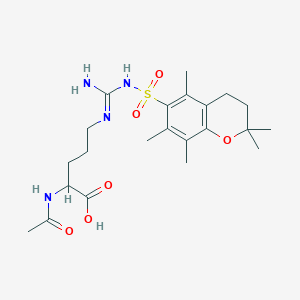
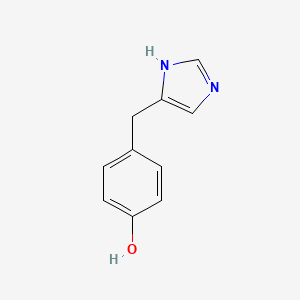
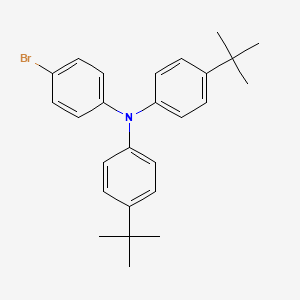
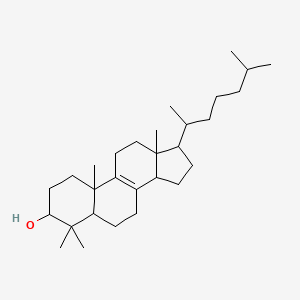
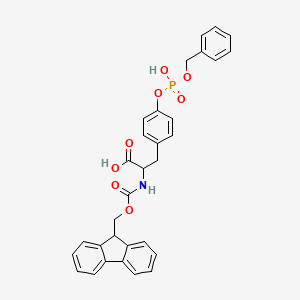
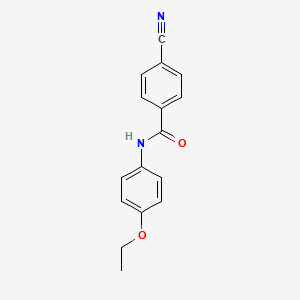
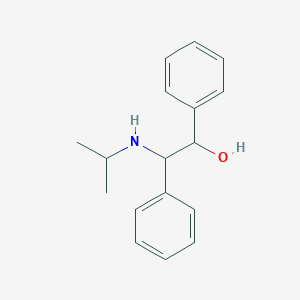
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)

